molecular formula C16H16ClNO B311246 N-(3-chlorophenyl)-4-phenylbutanamide

N-(3-chlorophenyl)-4-phenylbutanamide

Cat. No.: B311246
M. Wt: 273.75 g/mol
InChI Key: FZZAXOYXOHEXBN-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-4-phenylbutanamide is an aromatic amide derivative characterized by a butanamide backbone substituted with a phenyl group at the C4 position and a 3-chlorophenyl group at the N-terminus (Figure 1). For instance, related compounds like N-(3-chloro-2-methylphenyl)-4-phenylbutanamide (CAS 430464-38-3) highlight the role of substituents in modulating properties such as solubility and reactivity .

![Figure 1. Hypothetical structure of this compound]

Properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-phenylbutanamide

InChI

InChI=1S/C16H16ClNO/c17-14-9-5-10-15(12-14)18-16(19)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,19)

InChI Key

FZZAXOYXOHEXBN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • N-(3-Bromophenyl)-4-(4-chloro-2-methylphenoxy)butanamide (CAS 101906-67-6): Replacing the 3-chlorophenyl group with a 3-bromophenyl moiety increases molecular weight (382.68 g/mol vs. ~287.78 g/mol for the target compound) and alters electronic properties due to bromine’s larger atomic radius and lower electronegativity compared to chlorine.
  • N-(3-Amino-4-chlorophenyl)butanamide (CAS 637316-74-6): The introduction of an amino group at the 3-position introduces hydrogen-bonding capability, which could increase solubility in polar solvents. This contrasts with the chlorine atom’s electron-withdrawing effect, which reduces basicity and may decrease solubility in aqueous media .

Backbone and Functional Group Variations

  • N-(3-Chlorophenethyl)-4-nitrobenzamide :
    Replacing the butanamide chain with a benzamide group and adding a nitro substituent significantly alters electronic properties. The nitro group’s strong electron-withdrawing effect may reduce stability under basic conditions but enhance interactions with biological targets such as nitroreductases. The shorter benzamide backbone also reduces conformational flexibility compared to butanamide derivatives .
  • 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide :
    The acetamide backbone (two carbons) and benzimidazole-thio substituent introduce a heterocyclic moiety, enabling π-π stacking and hydrogen bonding. This structural complexity may enhance antimicrobial activity, as seen in related compounds tested against bacterial strains .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Solubility Trends
N-(3-Chlorophenyl)-4-phenylbutanamide C₁₆H₁₅ClNO 287.78 3-ClPh, Ph ~3.5 Low aqueous solubility
N-(3-Bromophenyl)-4-(4-Cl-2-MePhO)butanamide C₁₇H₁₇BrClNO₂ 382.68 3-BrPh, 4-Cl-2-MePhO ~4.2 Lipophilic, organic solvents
N-(3-Amino-4-ClPh)butanamide C₁₀H₁₃ClN₂O 212.68 3-NH₂-4-ClPh ~1.8 Moderate in polar solvents

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